molecular formula C8H7F2IO2 B12840290 3,5-Difluoro-2,4-dimethoxyiodobenzene

3,5-Difluoro-2,4-dimethoxyiodobenzene

Cat. No.: B12840290
M. Wt: 300.04 g/mol
InChI Key: QIIGKOYUNPWGJD-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dimethoxyiodobenzene is an organic compound with the molecular formula C8H7F2IO2 It is characterized by the presence of two fluorine atoms, two methoxy groups, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of 3,5-difluoro-2,4-dimethoxybenzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions generally include:

    Starting Material: 3,5-Difluoro-2,4-dimethoxyaniline

    Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), potassium iodide (KI)

    Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then reacted with KI to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4-dimethoxyiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Methoxy Group Reactions: The methoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.

    Nucleophilic Substitution: Utilizes strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling would yield biaryl compounds, while Sonogashira coupling would produce alkynyl-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,5-Difluoro-2,4-dimethoxyiodobenzene serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for creating biaryl structures and other functionalized aromatic compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the methoxy groups can influence the compound’s pharmacokinetic properties.

Industry

In the materials science industry, this compound can be used to develop new polymers and advanced

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

1,3-difluoro-5-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H7F2IO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,1-2H3

InChI Key

QIIGKOYUNPWGJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1F)I)OC)F

Origin of Product

United States

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